1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties
1-(4-Methoxybenzyl)piperidine-2,4-dione chemical properties
An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-2,4-dione: Properties, Synthesis, and Applications
Abstract
The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)piperidine-2,4-dione, a key derivative that serves as both a valuable synthetic intermediate and a subject of interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, provide a detailed, mechanistically-grounded synthetic protocol, outline methods for its spectroscopic characterization, and explore its reactivity and potential applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.
Core Chemical and Physical Properties
1-(4-Methoxybenzyl)piperidine-2,4-dione, also known as a glutarimide derivative, possesses a unique combination of structural features: a saturated six-membered nitrogen heterocycle, two carbonyl groups imparting specific reactivity, and an N-linked 4-methoxybenzyl (PMB) group that influences its solubility and serves as a common protecting group.
Compound Identification and Physicochemical Data
The fundamental properties of 1-(4-Methoxybenzyl)piperidine-2,4-dione are summarized below. Predicted values are derived from computational models and should be considered estimates.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxybenzyl)piperidine-2,4-dione | [4] |
| CAS Number | 712353-75-8 | [4][5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4][5] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| MDL Number | MFCD17011792 | [4] |
| Appearance | Solid | |
| SMILES String | COC1=CC=C(CN2CCC(=O)CC2=O)C=C1 | [4] |
| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 417.5 ± 40.0 °C | [5] |
| pKa (Predicted) | 7.78 ± 0.20 | [5] |
Synthesis and Mechanistic Rationale
The construction of the piperidine-2,4-dione core is most robustly achieved via an intramolecular Dieckmann condensation.[6][7][8] This classic carbon-carbon bond-forming reaction is a reliable method for creating five- and six-membered rings and is well-suited for this target molecule. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of a diester precursor via Michael addition, followed by the base-catalyzed intramolecular cyclization and subsequent decarboxylation.
Caption: Synthetic workflow for 1-(4-Methoxybenzyl)piperidine-2,4-dione.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for synthesizing substituted piperidine-2,4-diones.[6][7]
Step 1: Synthesis of Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate (Diester Precursor)
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To a stirred solution of 4-methoxybenzylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting amine.
-
Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate. Using a slight excess of acrylate ensures complete conversion of the primary amine to the tertiary amine diester.
-
Remove the solvent under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step 2: Synthesis of 1-(4-Methoxybenzyl)piperidine-2,4-dione
-
Dissolve the diester precursor (1.0 eq) in anhydrous toluene or THF.
-
Add a strong base, such as sodium methoxide (1.2 eq) or sodium hydride (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Causality: The strong base is critical for deprotonating the α-carbon of one ester arm, generating a nucleophilic enolate which then attacks the carbonyl carbon of the second ester arm in an intramolecular fashion. This is the core of the Dieckmann condensation.
-
After cooling to room temperature, carefully quench the reaction by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).
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The resulting mixture contains the cyclic β-keto ester. Heat the acidic mixture to reflux for an additional 2-4 hours to facilitate hydrolysis of the remaining ester and subsequent decarboxylation.
-
Causality: The acidic workup and heating protonate the intermediate and drive the decarboxylation of the β-keto acid, which is thermally unstable, to yield the final dione product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-Methoxybenzyl)piperidine-2,4-dione.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral signatures for this compound, extrapolated from known spectra of closely related analogues like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[9]
| Technique | Expected Signatures |
| ¹H NMR | ~3.75-3.85 ppm: Singlet, 3H (Methoxy, -OCH₃)~4.50-4.60 ppm: Singlet, 2H (Benzylic, Ar-CH₂-N)~6.80-6.95 ppm: Doublet, 2H (Aromatic protons ortho to OCH₃)~7.10-7.25 ppm: Doublet, 2H (Aromatic protons meta to OCH₃)~2.50-2.90 ppm & ~3.30-3.50 ppm: Multiplets, 6H (Piperidine ring protons at C3, C5, C6) |
| ¹³C NMR | ~200-210 ppm: Ketone carbonyl (C4)~168-172 ppm: Amide carbonyl (C2)~158-160 ppm: Aromatic quaternary carbon (C-OCH₃)~114-130 ppm: Aromatic carbons~55.0-56.0 ppm: Methoxy carbon (-OCH₃)~50-55 ppm: Benzylic carbon (Ar-CH₂)~30-45 ppm: Piperidine ring carbons |
| FTIR (cm⁻¹) | ~1730 & ~1680 cm⁻¹: Strong, sharp C=O stretching (dione carbonyls)~1610, 1510 cm⁻¹: Aromatic C=C stretching~1250 cm⁻¹: Strong C-O stretching (aryl ether) |
| HRMS (ESI+) | Expected m/z: 234.1130 for [M+H]⁺ (Calculated for C₁₃H₁₆NO₃⁺) |
Reactivity, Applications, and Strategic Importance
The true value of 1-(4-Methoxybenzyl)piperidine-2,4-dione lies in its potential as a versatile building block for more complex molecules. The piperidine-2,4-dione core, a subclass of glutarimides, is a well-established pharmacophore.[10]
Role in Targeted Protein Degradation
Glutarimide-based molecules, most famously thalidomide and its analogues, are known to bind to the substrate receptor Cereblon (CRBN) of the CRL4-CRBN E3 ubiquitin ligase complex.[11][12] This interaction can be harnessed to create Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which recruit a target protein to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. 1-(4-Methoxybenzyl)piperidine-2,4-dione serves as a key scaffold that can be further functionalized to develop novel CRBN ligands for this cutting-edge therapeutic modality.[11]
Synthetic Utility
The N-linked 4-methoxybenzyl (PMB) group is a widely used protecting group for amines. Its presence makes the title compound an ideal intermediate. The PMB group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or strongly acidic conditions, revealing the secondary amine (piperidine-2,4-dione). This N-H moiety can then be used for further derivatization, allowing for the synthesis of a diverse library of compounds.
Broader Biological Potential
Derivatives of the piperidine and glutarimide core have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[13][14][15] The development of novel synthetic methods to access these scaffolds is crucial for expanding the range of potential drug candidates.[1][10]
Caption: Relationship between the core scaffold and its potential applications.
Safety and Handling
According to available safety data, 1-(4-Methoxybenzyl)-2,4-piperidinedione is classified with the GHS07 pictogram, indicating it can be a skin/eye irritant or harmful if ingested.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
This compound should be handled by technically qualified personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(4-Methoxybenzyl)piperidine-2,4-dione is a compound of significant interest due to its foundational role as a glutarimide-containing scaffold. Its synthesis is reliably achieved through established organic chemistry principles, primarily the Dieckmann condensation. The true power of this molecule is realized in its utility as a synthetic intermediate, where the cleavable PMB group and reactive dione core allow for the creation of diverse and complex derivatives. With the glutarimide scaffold being central to the rapidly advancing field of targeted protein degradation, 1-(4-Methoxybenzyl)piperidine-2,4-dione stands out as a key building block for the next generation of therapeutics.
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